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Compound of Interest

Compound Name: 3-Methyl-1H-pyrrole

Cat. No.: B1294618

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data of two 3-Methyl-
1H-pyrrole derivatives: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Dimethyl 3,5-
dimethyl-1H-pyrrole-2,4-dicarboxylate. The structural data, presented in comprehensive tables,
offers insights into the molecular geometry and packing of these compounds, which are
valuable scaffolds in medicinal chemistry. Detailed experimental protocols for the synthesis and
crystallographic analysis are also provided.

Introduction

3-Methyl-1H-pyrrole and its derivatives are key heterocyclic motifs in a vast array of
biologically active compounds and natural products. Their structural versatility allows for
diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer
activities. Understanding the precise three-dimensional arrangement of atoms within these
molecules through X-ray crystallography is paramount for structure-activity relationship (SAR)
studies and rational drug design. This guide compares the crystallographic parameters of two
distinct derivatives to elucidate the structural impact of different substituents on the 3-methyl-
1H-pyrrole core.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Ethyl 4-acetyl-3,5-
dimethyl-1H-pyrrole-2-carboxylate and Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate,
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providing a clear and objective comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement
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Parameter

Ethyl 4-acetyl-3,5-
dimethyl-1H-pyrrole-2-
carboxylate[1]

Dimethyl 3,5-dimethyl-1H-
pyrrole-2,4-dicarboxylate

CCDC Number Not provided in abstract 285661[2]
Empirical Formula C11H15NO3 C10H13NOa
Formula Weight 209.24 211.21
Temperature (K) 293(2) Not specified
Wavelength (A) 0.71073 Not specified
Crystal System Monoclinic Not specified
Space Group P2i/c Not specified
Unit Cell Dimensions

a (A) 10.134 (2) Not specified
b (A) 8.083 (2) Not specified
c (A) 13.568 (3) Not specified
a(°) 920 Not specified
B(°) 109.43 (3) Not specified
v (®) 90 Not specified
Volume (A3) 1045.3 (4) Not specified
Z 4 Not specified
Density (calculated) (Mg/m3) 1.329 Not specified
Absorption Coefficient (mm~1) 0.096 Not specified
F(000) 448 Not specified
Data Collection

Diffractometer Enraf-Nonius CAD-4 Not specified
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Theta range for data collection

) 2.24 10 24.97 Not specified
Index ranges 1162 shs=ll0sks<90<ls Not specified
Reflections collected 1941 Not specified
Independent reflections 1836 [R(int) = 0.0163] Not specified
Refinement

Refinement method Full-matrix least-squares on F2  Not specified
Data / restraints / parameters 1836 /0/137 Not specified
Goodness-of-fit on F? 1.041 Not specified
Final R indices [l > 2sigma(l)] R1 =0.0440, wR2 = 0.1220 Not specified
R indices (all data) R1 =0.0535, wR2 = 0.1287 Not specified
Largest diff. peak and hole 0.203 and -0.205 Not specified

(e.A-3)

Note: Detailed crystallographic data for Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can

be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using the deposition

number 285661.

Experimental Protocols
Synthesis and Crystallization of Ethyl 4-acetyl-3,5-

dimethyl-1H-pyrrole-2-carboxylate[1]

The synthesis of the title compound was achieved via a Knorr-type pyrrole synthesis. This

involved the condensation of acetylacetone with ethyl oximinoacetoacetate. Single crystals

suitable for X-ray diffraction were grown from a dichloromethane/hexane (1:1) solution.

Data Collection and Structure Refinement of Ethyl 4-
acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[1]
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A suitable single crystal was mounted on an Enraf-Nonius CAD-4 diffractometer. Data were
collected at 293(2) K using MoKa radiation (A = 0.71073 A). The structure was solved by direct
methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding
model.

Visualizations
Logical Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a
3-Methyl-1H-pyrrole derivative.
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Caption: General workflow for X-ray crystallographic analysis.
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Signaling Pathway Analogy: From Synthesis to
Structural Insights

This diagram conceptualizes the process of gaining structural knowledge as a signaling
pathway, where each step provides a "signal” that leads to the final understanding of the
molecular structure.

Chemical Synthesis }—b

. . Interaction Fourier Transform Structural Insights
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Click to download full resolution via product page

Caption: Conceptual pathway from synthesis to structural knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1h-pyrrole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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